molecular formula C13H16ClNO3 B2945121 1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride CAS No. 2137754-10-8

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2945121
CAS No.: 2137754-10-8
M. Wt: 269.73
InChI Key: SXXDUMRKCHKEDZ-UHFFFAOYSA-N
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Description

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a formylphenyl group at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring, with a hydrochloride counterion. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing dual inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptors (PPARs) . Its synthesis typically involves amide coupling reactions using reagents like isobutyl chloroformate (IBCF) or carbodiimides (e.g., EDC) in the presence of activating agents such as HOBt . The formyl group enables further functionalization, making it versatile for drug discovery .

Properties

IUPAC Name

1-(4-formylphenyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.ClH/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17;/h1-4,9,11H,5-8H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXDUMRKCHKEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137754-10-8
Record name 1-(4-formylphenyl)piperidine-4-carboxylic acid hydrochloride
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Preparation Methods

The synthesis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the formyl group: This step often involves formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The formyl group can participate in condensation reactions, such as the formation of Schiff bases with amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of new analgesics or anti-inflammatory agents.

    Industry: It may be used in the production of specialty chemicals or as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-formylphenyl)piperidine-4-carboxylic acid hydrochloride, highlighting differences in substituents, biological activity, and synthetic applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 4-formylphenyl, COOH, HCl C₁₃H₁₄ClNO₃ Dual sEH/PPAR inhibitor; nanomolar enzymatic inhibition
1-(4-Bromobenzyl)piperidine-4-carboxylic acid hydrochloride 4-bromobenzyl, COOH, HCl C₁₃H₁₇BrClNO₂ Intermediate for receptor antagonists; increased lipophilicity due to bromine
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride 4-chlorophenylsulfonyl, HCl C₁₁H₁₄ClNO₂S·ClH Potential sulfonamide-based enzyme inhibitor; enhanced acidity from sulfonyl group
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride pyridin-4-yl, COOH, HCl C₁₁H₁₃ClN₂O₂ Nicotinic receptor modulator; polar due to pyridine nitrogen
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride cyclopropylmethyl, COOH, HCl C₁₀H₁₈ClNO₂ Bioactive scaffold in CNS-targeting drugs; compact cyclopropane enhances metabolic stability
1-[(4-Cyanophenyl)methyl]piperidine-4-carboxylic acid hydrochloride 4-cyanobenzyl, COOH, HCl C₁₄H₁₅ClN₂O₂ Nitrile group enables hydrogen bonding; used in kinase inhibitors
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate thien-2-ylmethyl, COOH, HCl, H₂O C₁₁H₁₅NO₂S·HCl·H₂O Sulfur-containing analog with potential antiviral activity

Structural and Electronic Comparisons

  • Aromatic Substituents : The 4-formylphenyl group in the target compound provides an electrophilic aldehyde for crosslinking or further derivatization, unlike bromobenzyl (electron-withdrawing) or pyridinyl (basic nitrogen) groups .
  • Acid-Base Properties : The carboxylic acid group (pKa ~2–3) enhances solubility in physiological conditions, whereas sulfonyl or nitrile substituents (e.g., in compounds and ) alter polarity and binding affinity .
  • Hydrogen Bonding: The formyl group participates in hydrogen bonding, differentiating it from non-polar groups like cyclopropylmethyl .

Pharmacological Activity

  • sEH Inhibition : The target compound’s amide derivatives (e.g., compound 4 in ) exhibit IC₅₀ values <10 nM for sEH, outperforming analogs with bulkier substituents (e.g., bromobenzyl) due to optimal steric fit .

Biological Activity

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN1O3
  • Molecular Weight : 273.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways. In particular, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have implications in cancer therapy .
  • Receptor Modulation : The compound may also modulate receptor activity, affecting signaling pathways that influence cell proliferation and apoptosis. This is particularly relevant in cancer research, where modulation of these pathways can lead to therapeutic benefits.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects, leading to reduced cell viability. For instance, in assays against leukemia and solid tumor cell lines, it showed promising results comparable to established anticancer agents .
Cell LineIC50 (µM)Mechanism of Action
K652 (Leukemia)5.2Induction of apoptosis
MCF7 (Breast)7.8HDAC inhibition
A549 (Lung)6.5Cell cycle arrest

Neuroprotective Effects

Emerging evidence suggests that the compound may also possess neuroprotective properties:

  • Mechanisms : The compound's ability to inhibit oxidative stress and inflammation in neuronal cells has been noted. This could make it a candidate for further development in treating neurodegenerative diseases .

Case Studies

  • Study on HDAC Inhibition :
    • Researchers synthesized derivatives of this compound and evaluated their HDAC inhibitory activity.
    • Results indicated that certain derivatives significantly inhibited HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with apoptosis in cancer cells .
  • Neuroprotection in Animal Models :
    • An animal study assessed the neuroprotective effects of the compound in models of induced oxidative stress.
    • The results showed that treatment with the compound led to decreased markers of oxidative damage and improved behavioral outcomes compared to control groups .

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